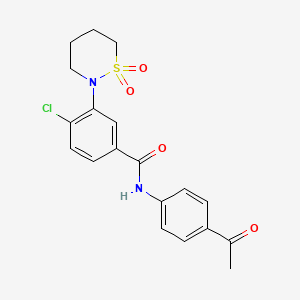![molecular formula C17H17N5S B7828397 N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7828397.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzimidazole moiety linked to a thieno[2,3-d]pyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then linked to the thieno[2,3-d]pyrimidine core through a series of condensation reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives reacting with nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism by which N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with DNA replication. In anticancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum antimicrobial and anticancer activities.
Thieno[2,3-d]pyrimidine derivatives: Investigated for their potential in treating various diseases, including cancer and inflammatory conditions.
Uniqueness
What sets N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine apart is its unique combination of the benzimidazole and thieno[2,3-d]pyrimidine moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-8-7-14-21-12-5-3-4-6-13(12)22-14/h3-6,9H,7-8H2,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNFCHKMNRUBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B7828334.png)




![3-(3-(4-Methoxyphenoxy)propyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7828383.png)


![1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7828410.png)

![N-(3-cyanophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B7828424.png)
